N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative featuring a 3-fluorophenyl acetamide group and a 3-methoxyphenyl substituent at the 7-position of the heterocyclic core. The presence of fluorine and methoxy groups suggests enhanced lipophilicity and metabolic stability compared to non-halogenated or non-polar analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-5-3-8-16(9-13)29-2)25-26(21(19)28)11-17(27)24-15-7-4-6-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRWSKRQCZHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by relevant data tables and findings from various studies.
Compound Overview
The compound belongs to the thiazolopyridazine class and features a unique structure characterized by a fluorophenyl group, a methoxyphenyl group, and a thiazolopyridazine core. Its IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H17FN4O3S |
| CAS Number | 942004-19-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the preparation of the thiazolopyridazine core through cyclization processes. Key steps include:
- Nucleophilic Substitution: Introduction of the fluorophenyl and methoxyphenyl groups.
- Acylation: Finalizing the structure by forming the acetamide.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess broad-spectrum antibacterial and antifungal properties. In particular:
- Mechanism: The compound may inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Growth Inhibition: Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines.
- HDAC Inhibition: Research suggests that thiazolopyridazine derivatives may act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | HDAC inhibition |
| Study B | HeLa | 20 | Cell cycle arrest |
Case Studies
Several studies have highlighted the biological activity of related compounds:
-
Study on Anti-inflammatory Effects: A study demonstrated that thiazole derivatives significantly inhibited NF-kB activation in macrophages, suggesting potential anti-inflammatory properties.
- Results: Relative luciferase activity values showed significant inhibition compared to controls.
- Anticancer Efficacy: Another study focused on the effects of thiazolopyridazine derivatives on various cancer cell lines, revealing dose-dependent cytotoxicity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
The 2-thienyl substituent in introduces a sulfur-containing heterocycle, which could increase π-stacking interactions but reduce solubility compared to phenyl analogs .
Halogen Effects: Fluorine at R1 (3-fluorophenyl in the target vs. 4-fluorophenyl in ) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
Molecular Weight Trends :
- The target compound’s molecular weight is likely comparable to analogs in the 428–443 Da range, suggesting similar bioavailability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
